Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Overview
Description
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, also known as EHPTC, is an organic compound . It has a molecular formula of C13H12O3S and a molecular weight of 248.3 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate consists of a thiophene ring (a five-membered ring with one sulfur atom) attached to a phenyl group and a carboxylate group .Scientific Research Applications
Synthesis and Structural Studies
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate and related compounds have been studied extensively in the context of synthesis and structural analysis. For instance, Karcı and Karcı (2012) explored the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes, which are derivatives of 2-aminothiophene, demonstrating their potential in dye chemistry and solvatochromic behavior studies (Karcı & Karcı, 2012).
Applications in Dye Chemistry
Further emphasizing its role in dye chemistry, Abolude et al. (2021) synthesized disperse dyes derived from thiophene and studied their complexation with metals like Cu, Co, and Zn. These dyes showed promising properties for application on polyester and nylon fabrics (Abolude et al., 2021).
Catalysis and Pharmaceutical Applications
Shah (2011) focused on the Thorpe cyclization process, constructing methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates using an eco-friendly phase transfer catalysis technique. This study is relevant for pharmaceutical and synthetic applications (Shah, 2011).
Efficient Synthesis Processes
The work by Kogami and Watanabe (2011) developed a safe and efficient process for preparing ethyl 2-methylthiophene-3-carboxylate, which is structurally similar to ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate. This research contributes to the field of synthetic organic chemistry (Kogami & Watanabe, 2011).
Crystallographic Analysis
Ramazani et al. (2019) performed a single crystal X-ray structure analysis of two polymorphs of a compound closely related to ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, providing insights into the molecular geometries and hydrogen bonding in such structures (Ramazani et al., 2019).
properties
IUPAC Name |
ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-8,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGIKZWNROPVTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715879 | |
Record name | Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate | |
CAS RN |
2158-86-3 | |
Record name | Ethyl 3-hydroxy-5-phenyl-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2158-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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